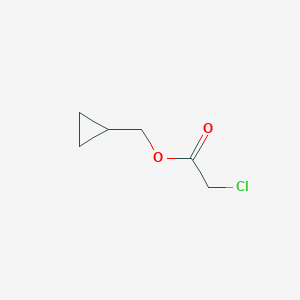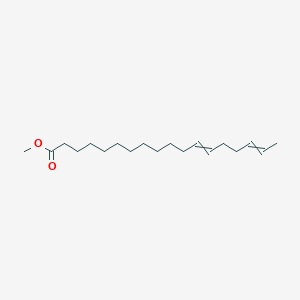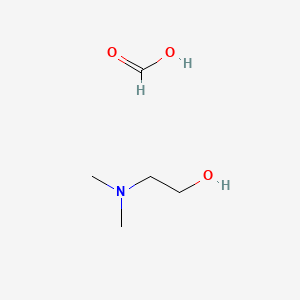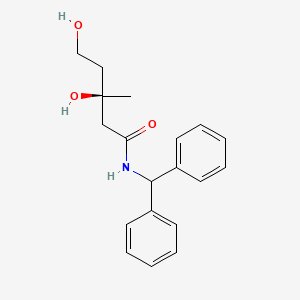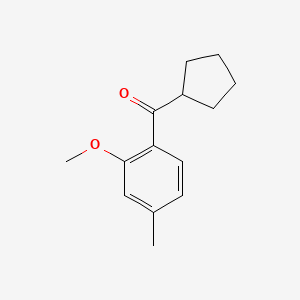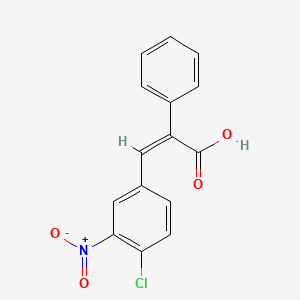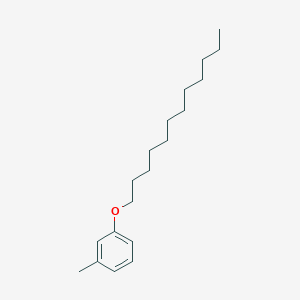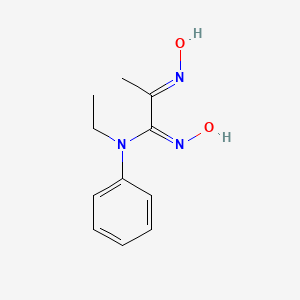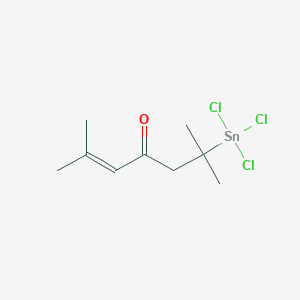
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a hept-2-en-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one typically involves the reaction of 2,6-dimethylhept-2-en-4-one with trichlorotin hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one involves its interaction with molecular targets through the trichlorostannyl group. This group can form bonds with various atoms, facilitating reactions and interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-2-vinylbicyclo[3.1.1]hept-2-ene
- (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate
Uniqueness
2,6-Dimethyl-6-(trichlorostannyl)hept-2-en-4-one is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, distinguishing it from other similar compounds.
Properties
CAS No. |
59586-07-1 |
|---|---|
Molecular Formula |
C9H15Cl3OSn |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2,6-dimethyl-6-trichlorostannylhept-2-en-4-one |
InChI |
InChI=1S/C9H15O.3ClH.Sn/c1-7(2)5-9(10)6-8(3)4;;;;/h5H,6H2,1-4H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
YUALQLGPUORVDP-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)CC(C)(C)[Sn](Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
